N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide is a complex organic compound characterized by its unique structural features, which include a benzoyl group and a methylsulfonyl group attached to a benzamide backbone. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and material science.
N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide can be classified as:
The synthesis of N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide typically involves several steps, including the reaction of appropriate starting materials under controlled conditions. One common method includes:
The molecular structure of N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide can be represented by its chemical formula . The compound features:
InChI=1S/C35H26N2O4/c1-23-16-21-31(29(22-23)33(39)25-12-6-3-7-13-25)37-35(41)28-14-8-9-15-30(28)36-34(40)27-19-17-26(18-20-27)32(38)24-10-4-2-5-11-24/h2-22H,1H3,(H,36,40)(H,37,41)N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide may participate in various chemical reactions typical for amides and sulfonamides:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of the sulfonamide group, which enhances its electrophilic character during substitution reactions.
The mechanism of action for N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide is primarily related to its interactions with biological targets:
Research into similar compounds suggests that modifications in the structure can significantly impact binding efficacy and selectivity for biological targets.
The physical properties of N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide include:
| Property | Value |
|---|---|
| Molecular Weight | 538.6 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide has several scientific uses:
This compound continues to be a subject of interest due to its diverse potential applications across various fields of research.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5